molecular formula C13H10Cl2FNO B5742262 2,4-dichloro-6-[(3-fluoroanilino)methyl]phenol

2,4-dichloro-6-[(3-fluoroanilino)methyl]phenol

Cat. No.: B5742262
M. Wt: 286.13 g/mol
InChI Key: YGEAGPIAXLCYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-[(3-fluoroanilino)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms, one fluorine atom, and an anilino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(3-fluoroanilino)methyl]phenol typically involves the reaction of 2,4-dichlorophenol with 3-fluoroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include palladium or copper-based catalysts. The reaction is usually performed in an organic solvent such as dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production often employs optimized reaction conditions, including the use of high-purity starting materials, advanced catalysts, and automated reaction monitoring systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(3-fluoroanilino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, resulting in the formation of less substituted phenols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Less substituted phenols or anilines.

    Substitution: Phenolic compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-Dichloro-6-[(3-fluoroanilino)methyl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(3-fluoroanilino)methyl]phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the phenol group allows it to participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[(3-chloro-4-fluoroanilino)methyl]phenol
  • 2-[(3-Chloro-4-fluoroanilino)methyl]-6-methoxyphenol
  • 2,4-Dichloro-6-[(4-chlorophenylimino)methyl]phenol
  • 2,4-Dichloro-6-[(3-chloro-4-methylphenylimino)methyl]phenol

Uniqueness

2,4-Dichloro-6-[(3-fluoroanilino)methyl]phenol is unique due to the specific arrangement of chlorine, fluorine, and anilino groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,4-dichloro-6-[(3-fluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO/c14-9-4-8(13(18)12(15)5-9)7-17-11-3-1-2-10(16)6-11/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEAGPIAXLCYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NCC2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.